molecular formula C10H16O6S B2717712 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2139961-34-3

2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid

Cat. No. B2717712
CAS RN: 2139961-34-3
M. Wt: 264.29
InChI Key: XKQMRSOBEIIAOJ-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is a chemical compound with the molecular formula C11H10O6S. It is also known as DMTS or 4-Thiopheneacetic acid, 3-methoxy-3-oxo-, γ-lactone. It is a lactone derivative of 4-thiopheneacetic acid and has been used in various scientific research studies due to its unique properties. In

Mechanism of Action

The exact mechanism of action of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory activity, which may be beneficial in reducing inflammation in various diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds with potential biological activities. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in scientific research. One possible direction is the synthesis of new derivatives of this compound with improved biological activities. Another possible direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid involves the reaction of 4-thiopheneacetic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the lactone derivative. The reaction scheme is shown below:

Scientific Research Applications

2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial, anticancer, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

2-[(1,1-dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6S/c1-16-10(13)8(9(11)12)6-7-2-4-17(14,15)5-3-7/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQMRSOBEIIAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid

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